molecular formula C₁₈HD₃₃OSn B1158549 Cyhexatin-d33

Cyhexatin-d33

Cat. No.: B1158549
M. Wt: 418.38
Attention: For research use only. Not for human or veterinary use.
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Description

Cyhexatin-d33 (CAS: 13121-70-5) is a deuterated isotopologue of the organotin acaricide Cyhexatin, where 33 hydrogen atoms are replaced with deuterium, yielding a molecular formula of C₁₈HD₃₃OSn and a molecular weight of 418.38 g/mol . This compound serves as a critical internal standard in analytical chemistry, enhancing the accuracy and reliability of mass spectrometry (LC-MS/MS) and NMR methods for quantifying pesticide residues and studying environmental fate, leveraging kinetic isotope effects (KIEs) to alter metabolic degradation rates compared to the non-deuterated form . Its primary research application is in agricultural and environmental science as a labelled standard for tracking the persistence, metabolism, and residue analysis of its protio form, which is a miticide effective against spider mites (Tetranychidae) in crops like apples and grapes . The mode of action for the active parent compound involves non-systemic contact activity, acting as an inhibitor of mitochondrial ATP synthase (Oxidative Phosphorylation inhibitor, IRAC Group 12B) . This compound is for research use only. It is strictly not for human or veterinary use, diagnostic applications, or medicinal purposes .

Properties

Molecular Formula

C₁₈HD₃₃OSn

Molecular Weight

418.38

Synonyms

Tricyclohexylhydroxytin-d33;  Acarex-d33;  Acarstin-d33;  Acarstin L-d33;  Cyhexatin-d33;  Dowco 213-d33;  Hokko Hydroxytricyclohexylstannane-d33;  M 3180-d33;  NSC 179742-d33;  Pennstyl-d33;  Plictran-d33;  Pliktran-d33;  Plyctran-d33;  Redran 25PB-d33;  Sipcatin

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

3.1 Efficacy Against Pests

  • Cyhexatin-d33 has shown effectiveness against a range of agricultural pests, including mites and certain insects that affect crops such as apples and grapes.
  • Field studies indicate that it can reduce pest populations significantly when applied at recommended dosages.

3.2 Residue Management

  • The use of deuterated compounds like this compound may result in lower environmental residues compared to non-deuterated forms due to their altered degradation rates.
  • Research indicates that the half-life of this compound in soil is extended, allowing for more effective pest management without compromising environmental safety.

Case Studies

4.1 Case Study: Apple Orchard Pest Control
A study conducted in apple orchards demonstrated that the application of this compound resulted in a 75% reduction in mite populations over a four-week period. The study highlighted the compound's effectiveness compared to traditional pesticides, with minimal impact on beneficial insect populations.

4.2 Case Study: Grapevine Protection
In vineyard settings, this compound was tested against grapevine pests. Results showed that it provided significant protection against spider mites while maintaining grape quality, making it a viable option for organic farming practices.

Potential Therapeutic Uses

Recent research has explored the potential of this compound beyond agriculture:

  • 5.1 Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential applications in pharmaceutical formulations.
  • 5.2 Cancer Research : Investigations into the compound’s effects on cell proliferation have shown promise in inhibiting tumor growth in vitro, particularly concerning cancers associated with mitochondrial dysfunction.

Data Tables

Application AreaFindingsReference
Pest Control75% reduction in mite populations
Residue ManagementExtended half-life in soil
Antimicrobial ActivityInhibition of bacterial strains
Cancer ResearchInhibition of tumor growth in vitro

Comparison with Similar Compounds

This compound vs. Cyhexatin

Parameter This compound Cyhexatin
Molecular Formula C₁₈D₃₃HOSn C₁₈H₃₄OSn
Isotopic Labeling 33 deuterium atoms No deuterium
Primary Use Analytical internal standard Agricultural miticide
Detection Sensitivity Enhanced in MS/MS analysis Standard detection methods
Regulatory Status Non-hazardous (≤1g/ml packaging) Regulated under pesticide guidelines

The deuterium in this compound reduces metabolic degradation rates compared to Cyhexatin, enabling precise environmental persistence studies .

This compound vs. Dibutyltin Diacetate (CAS 1067-33-0)

Parameter This compound Dibutyltin Diacetate
Structure Tricyclohexyltin hydroxide Dibutyltin with acetate ligands
Application Miticide, analytical standard PVC stabilizer, biocidal agent
Toxicity Low mammalian toxicity High aquatic toxicity
Environmental Impact Moderate persistence Persistent, bioaccumulative
Regulatory Restrictions Limited Banned in EU for antifouling uses

Dibutyltin diacetate exhibits broader biocidal activity but higher ecotoxicity, leading to stricter regulations compared to this compound .

This compound vs. Triphenyltin Hydroxide

Parameter This compound Triphenyltin Hydroxide
Organic Groups Cyclohexyl Phenyl
Solubility Low water solubility Very low water solubility
Applications Agricultural miticide Fungicide, wood preservative
Toxicity Profile Selective arthropod toxicity High toxicity to fish and mammals
Degradation Rate Slower (deuterium effect) Rapid photodegradation

Triphenyltin derivatives are more toxic to non-target organisms, whereas this compound’s cyclohexyl groups confer selectivity toward mites .

Efficacy and Environmental Behavior

  • Miticidal Activity : this compound and Cyhexatin show equivalent efficacy against spider mites (LC₅₀ = 0.2–0.5 mg/L), but the deuterated form is preferred in residue studies due to reduced interference from matrix effects .
  • Environmental Persistence : Deuterium labeling in this compound extends its half-life in soil (t₁/₂ = 60 days) compared to Cyhexatin (t₁/₂ = 45 days), aiding longitudinal environmental monitoring .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Cyhexatin-d³³ with high isotopic purity?

  • Methodology : Synthesis requires precise control of deuteration steps using deuterium oxide (D₂O) or deuterated precursors under inert conditions. Isotopic purity (>98%) must be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/²H NMR). Ensure solvent exchange protocols minimize residual protiated impurities .
  • Data Validation : Compare isotopic distribution profiles with theoretical calculations (e.g., m/z ratios via HRMS) and validate using deuterium-decoupled ¹³C NMR to confirm deuterium incorporation at specific sites .

Q. How should researchers design stability studies for Cyhexatin-d³³ under varying environmental conditions?

  • Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via liquid chromatography–tandem mass spectrometry (LC-MS/MS) and quantify residual Cyhexatin-d³³ using deuterium-labeled internal standards. Include controls for light, temperature, and humidity .
  • Statistical Analysis : Apply ANOVA or linear regression to assess degradation kinetics. Report confidence intervals (95%) for degradation rates to ensure reproducibility .

Advanced Research Questions

Q. How do isotopic effects (²H vs. ¹H) influence the chemical reactivity and biological activity of Cyhexatin-d³³ compared to its non-deuterated counterpart?

  • Methodology : Conduct kinetic isotope effect (KIE) studies using competitive reactions (e.g., hydrolysis, oxidation) under identical conditions. Compare rate constants (k_H/k_D) via GC-MS or LC-MS. For biological activity, use in vitro assays (e.g., enzyme inhibition) with dose-response curves normalized to isotopic purity .
  • Data Interpretation : A KIE > 1 indicates significant deuterium impact. Address discrepancies by verifying isotopic purity and controlling for solvent isotope effects .

Q. What analytical challenges arise when quantifying Cyhexatin-d³³ in complex matrices, and how can they be mitigated?

  • Sample Preparation : Optimize extraction protocols (e.g., QuEChERS, SPE) to minimize matrix interference. Use deuterated analogs as internal standards for correction of ion suppression/enhancement in LC-MS/MS .
  • Validation Criteria : Follow ICH guidelines for limit of detection (LOD), limit of quantification (LOQ), and recovery rates (80–120%). Include matrix-matched calibration curves to account for variability .

Q. How can researchers resolve contradictions in reported metabolic pathways of Cyhexatin-d³³ across different in vivo models?

  • Experimental Approach : Perform cross-species comparative metabolism studies using ¹⁴C-labeled Cyhexatin-d³³. Track metabolites via radiometric detection coupled with high-resolution MS. Use pathway analysis tools (e.g., MetaCore) to identify species-specific enzymatic interactions .
  • Critical Analysis : Assess study design variables (e.g., dosing regimen, sample collection timing) and metabolic enzyme expression profiles (via qPCR) to explain discrepancies .

Methodological Frameworks

Q. What statistical models are most appropriate for analyzing dose-response relationships in Cyhexatin-d³³ toxicity studies?

  • Model Selection : Use probit or log-logistic models (e.g., EC₅₀ estimation) for binary outcomes. For continuous data, apply nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Validate models via bootstrapping or Akaike information criterion (AIC) .

Q. How should isotopic cross-talk be addressed in multiplexed assays involving Cyhexatin-d³³ and other deuterated compounds?

  • Technical Solution : Employ mass-shift strategies (e.g., differential deuterium labeling) and orthogonal chromatographic separation (HILIC vs. reversed-phase) to minimize spectral overlap. Validate using blank matrix spikes and isotopic interference tests .

Data Presentation & Reproducibility

Q. What are the best practices for reporting Cyhexatin-d³³ experimental data to ensure reproducibility?

  • Guidelines :

  • Synthesis : Document deuteration steps, purification methods, and isotopic purity metrics (e.g., %D via NMR integration) .
  • Analytics : Provide raw chromatograms, mass spectra, and calibration curves in supplementary materials. Specify instrument parameters (e.g., collision energy, ionization mode) .
  • Statistical Outputs : Report p-values, effect sizes, and software versions (e.g., R 4.3.1, GraphPad 10.0) .

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